(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
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Overview
Description
(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide is a complex organic compound with potential applications in various scientific fields. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide typically involves multi-step organic synthesis. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is maintained. Common reagents might include protecting groups, chiral catalysts, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such a complex compound would likely involve advanced techniques such as automated synthesis and high-throughput screening to optimize yield and purity. The use of continuous flow reactors and other modern chemical engineering methods could also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to maintain the integrity of the compound’s stereochemistry.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
In biology, the compound might be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other chiral amides or peptides with multiple stereocenters. Examples could be:
- (S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide analogs.
- Other chiral peptides with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chiral centers and functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C40H57N5O7 |
---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40-/m0/s1 |
InChI Key |
BLMPQMFVWMYDKT-IKKRJENISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
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